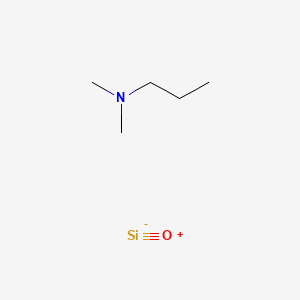
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide is an organic compound with the molecular formula C5H13NThis compound is a colorless liquid with a characteristic amine odor and is used in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
N,N-dimethylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of propylamine with formaldehyde and formic acid. The reaction proceeds as follows: [ \text{CH3CH2CH2NH2} + \text{HCHO} + \text{HCOOH} \rightarrow \text{CH3CH2CH2N(CH3)2} + \text{CO2} + \text{H2O} ]
Industrial Production Methods
In industrial settings, N,N-dimethylpropan-1-amine is produced by the catalytic hydrogenation of N,N-dimethylpropanamide. This method involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
化学反应分析
Types of Reactions
N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylpropanamide.
Reduction: It can be reduced to form N,N-dimethylpropylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N,N-dimethylpropanamide.
Reduction: N,N-dimethylpropylamine.
Substitution: Various alkyl and acyl derivatives.
科学研究应用
N,N-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a precursor for the preparation of pharmaceuticals.
Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of N,N-dimethylpropan-1-amine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This nucleophilic behavior is due to the presence of the nitrogen atom in the amine group, which has a lone pair of electrons that can be donated to form new chemical bonds .
相似化合物的比较
N,N-dimethylpropan-1-amine can be compared with other similar compounds such as:
N,N-dimethylethylamine: Similar structure but with an ethyl group instead of a propyl group.
N,N-dimethylbutylamine: Similar structure but with a butyl group instead of a propyl group.
N,N-dimethylisopropylamine: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
N,N-dimethylpropan-1-amine is unique due to its specific structure and reactivity. The presence of the propyl group provides distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
1173023-57-8 |
|---|---|
分子式 |
C5H13NOSi |
分子量 |
131.25 g/mol |
IUPAC 名称 |
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide |
InChI |
InChI=1S/C5H13N.OSi/c1-4-5-6(2)3;1-2/h4-5H2,1-3H3; |
InChI 键 |
NGXPAUSDWCDYGK-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C.[O+]#[Si-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


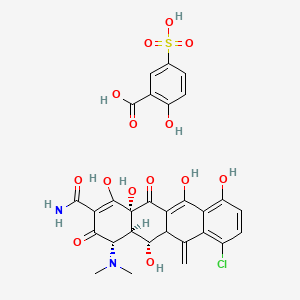

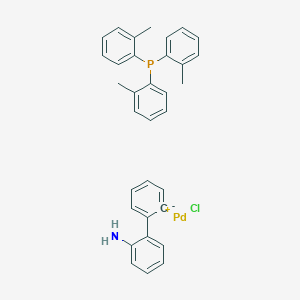
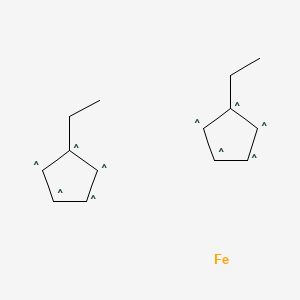


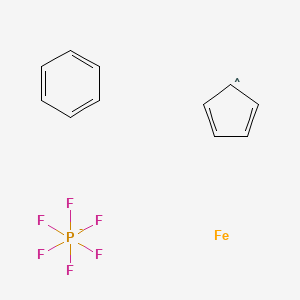
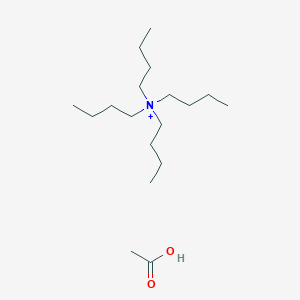


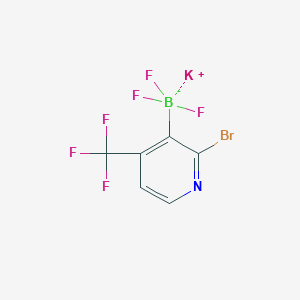
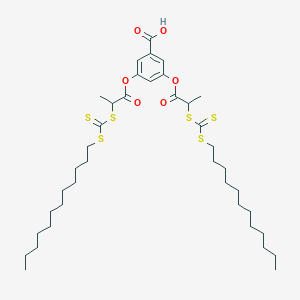
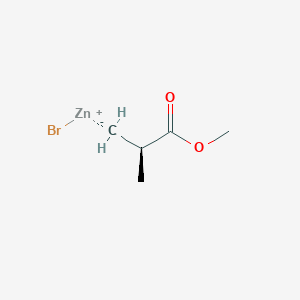
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
